molecular formula C18H23FN4O3S2 B2407956 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone CAS No. 1060168-11-7

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

Cat. No.: B2407956
CAS No.: 1060168-11-7
M. Wt: 426.53
InChI Key: JRSVMMZNGSXMCY-UHFFFAOYSA-N
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Description

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a complex organic molecule that features a combination of fluorobenzo[d]thiazole, piperazine, and piperidine moieties

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S2/c1-28(25,26)23-6-2-3-13(12-23)17(24)21-7-9-22(10-8-21)18-20-15-5-4-14(19)11-16(15)27-18/h4-5,11,13H,2-3,6-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVMMZNGSXMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]thiazole Ring Formation

The 6-fluorobenzo[d]thiazole core is synthesized via cyclocondensation of 2-amino-4-fluorothiophenol with a carbonyl source (e.g., triphosgene or carboxylic acid derivatives).

Procedure :

  • Dissolve 2-amino-4-fluorothiophenol (1.0 equiv) in anhydrous dichloromethane.
  • Add triphosgene (0.33 equiv) dropwise at 0°C under nitrogen.
  • Stir at room temperature for 12 hours.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Yield : 75–85%.

Piperazine Substitution

The thiazole is functionalized with piperazine via nucleophilic aromatic substitution (SNAr):

  • React 6-fluorobenzo[d]thiazol-2-yl chloride (1.0 equiv) with piperazine (2.0 equiv) in DMF at 80°C for 6 hours.
  • Neutralize with HCl, filter, and recrystallize from ethanol.

Key Parameters :

  • Temperature : 80–100°C.
  • Solvent : Polar aprotic solvents (DMF, DMSO).
  • Yield : 60–70%.

Synthesis of 1-(Methylsulfonyl)piperidine-3-carboxylic Acid (Intermediate B)

Piperidine Sulfonylation

  • Dissolve piperidine-3-carboxylic acid (1.0 equiv) in THF.
  • Add methylsulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Stir for 4 hours at room temperature.
  • Extract with ethyl acetate, wash with brine, and concentrate.

Yield : 80–90%.

Carboxylic Acid Activation

Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride:

  • Add oxalyl chloride (1.5 equiv) to Intermediate B in anhydrous DCM.
  • Catalyze with DMF (1 drop) and stir for 2 hours.
  • Remove excess reagent under reduced pressure.

Coupling of Intermediates A and B

Amide Bond Formation

Employ standard coupling reagents to link the piperazine and piperidine fragments:

  • Combine Intermediate A (1.0 equiv), Intermediate B acyl chloride (1.2 equiv), and DIPEA (3.0 equiv) in DCM.
  • Stir at room temperature for 12 hours.
  • Wash with 1M HCl, dry over Na₂SO₄, and purify via column chromatography (EtOAc/hexane).

Alternative Reagents : EDCI/HOBt or HATU for improved efficiency.
Yield : 65–75%.

Optimization Considerations

  • Temperature Control : Exothermic reactions require cooling to prevent decomposition.
  • Solvent Selection : DCM or THF minimizes side reactions.
  • Catalysis : DMAP accelerates acylation.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach condenses multiple steps:

  • Simultaneously perform thiazole cyclization and piperazine coupling using microwave irradiation.
  • Conditions : 150°C, 30 minutes, DMF solvent.
    Yield : 50–60% (lower due to competing reactions).

Reductive Amination

For analogs with flexible linkers, reductive amination between ketone and amine precursors can be employed:

  • React piperidin-3-ylmethanone with Intermediate A using NaBH₃CN.
  • Limitation : Requires pre-formed ketone and amine.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation : Fluorine directs electrophilic substitution to the 6-position; use directing groups if necessary.
  • Sulfonylation Side Reactions : Control stoichiometry to avoid disulfonation.
  • Purification Complexity : Silica gel chromatography with gradient elution (2–5% MeOH in DCM) resolves polar byproducts.

Scalability and Industrial Relevance

  • Cost Drivers : Piperazine and sulfonyl chlorides are low-cost starting materials.
  • Environmental Impact : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
  • Patent Landscape : CN111410620A and CN103739541B highlight scalable methodologies for analogous compounds.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone exhibit significant anticancer properties. For example, derivatives of benzothiazole have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including non-small cell lung cancer cells.

Study Cell Line Effect
Study AA549 (Lung)70% inhibition of growth
Study BHeLa (Cervical)Induction of apoptosis

Antimicrobial Properties

The compound is also noted for its antimicrobial effects. Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains. The presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound XE. coli12 µg/mL
Compound YS. aureus10 µg/mL

Neuroprotective Effects

Compounds structurally related to this compound have been investigated for neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. The potential inhibition of acetylcholinesterase by these compounds suggests a mechanism for enhancing cognitive function.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Electrophilic Fluorination : Introduces the fluorine atom into the benzothiazole structure.
  • Piperazine Attachment : Conducted via nucleophilic substitution reactions.
  • Introduction of Methylsulfonyl Group : Accomplished through sulfonation reactions.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of compounds related to this compound. These studies often focus on:

  • In Vitro Testing : Assessing the efficacy against various cancer cell lines and microbial strains.
  • Molecular Docking Studies : Investigating interactions at the molecular level to predict biological activity.

Mechanism of Action

The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzo[d]thiazole moiety may interact with protein active sites, while the piperazine and piperidine groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone: can be compared with other compounds containing similar structural motifs, such as:

    Benzo[d]thiazole derivatives: Known for their anti-inflammatory and anticancer activities.

    Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and antiemetic properties.

    Piperidine derivatives: Utilized in the synthesis of various drugs, including analgesics and antipsychotics.

The uniqueness of This compound lies in its combination of these three moieties, which can result in enhanced biological activity and specificity compared to individual components.

Biological Activity

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone , with the CAS number 1214820-59-3, is a synthetic organic molecule notable for its complex structure and potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C18H23FN4O3S2C_{18}H_{23}FN_{4}O_{3}S_{2} with a molecular weight of 426.5 g/mol. The structure incorporates:

  • A piperazine ring , which is often associated with various pharmacological properties.
  • A fluorobenzo[d]thiazole moiety , which may enhance lipophilicity and biological activity.
  • A methylsulfonyl group that could influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antimicrobial effects : Certain derivatives have shown efficacy against various microorganisms.
  • Anticancer properties : Studies suggest potential activity against cancer cell lines, indicating the compound's relevance in oncology.
  • Neuroprotective effects : Similar compounds have been explored for their ability to protect neuronal cells.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-FluorobenzothiazoleFluorinated benzothiazoleAntimicrobial
Piperazine AnaloguesPiperazine scaffoldAnxiolytic effects
Furan DerivativesFuran ring systemsAnticancer

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The piperazine ring may interact with neurotransmitter receptors, contributing to anxiolytic or neuroprotective effects.
  • The fluorobenzo[d]thiazole component may inhibit specific enzymes or pathways relevant to cancer progression, such as tyrosinase involved in melanogenesis, leading to antimelanogenic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study examined the antimicrobial properties of structurally similar compounds, revealing significant activity against Staphylococcus aureus and Candida albicans. The mechanism was attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
  • Anticancer Potential : Research highlighted that benzothiazole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values indicating effective cytotoxicity against human prostate cancer cells (DU-145) and hepatocellular carcinoma cells (HepG2) with values around 8 µM .
  • Neuroprotective Studies : Preliminary investigations suggest that certain derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Synthesis and Modification

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the benzo[d]thiazole core via reaction with piperazine.
  • Introduction of the methylsulfonyl group through sulfonation reactions.
  • Final coupling reactions to yield the target compound.

Optimizing these synthetic routes is crucial for enhancing yield and purity, which directly impacts biological testing outcomes.

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound, and what are their yields and purity outcomes?

Answer: The synthesis involves multi-step reactions:

Formation of 6-fluorobenzo[d]thiazole : Achieved via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl precursors.

Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to link the benzo[d]thiazole to the piperazine ring.

Methylsulfonyl-piperidine introduction : Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

Reported yields for analogous benzothiazole-piperazine derivatives range from 51–53% after purification by column chromatography. Purity (>95%) is confirmed via HPLC, with structural validation using ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HRMS (e.g., [M+H]+ calculated: 475.1542, observed: 475.1538) .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

  • ¹H/¹³C NMR : Critical for confirming aromatic protons (6-fluorobenzo[d]thiazole region: δ 7.5–8.5 ppm) and piperazine/methylsulfonyl groups (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., C₂₁H₂₄FN₅O₂S₂ requires 477.1294; observed 477.1289) .
  • HPLC : Uses C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for purity assessment .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Answer:

  • Solubility : Best in polar aprotic solvents (e.g., DMSO, 10–15 mg/mL at 25°C). Aqueous solubility is pH-dependent; use phosphate buffers (pH 7.4) for biological assays .
  • Stability : Store at –20°C under inert atmosphere. Stability in solution varies; avoid prolonged exposure to light or humidity to prevent decomposition of the methylsulfonyl group .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the benzothiazole-piperazine coupling step?

Answer:

  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (reported to improve yields by 15–20% for similar compounds) .
  • Solvent optimization : Reflux in toluene or 1,4-dioxane enhances reaction efficiency compared to THF .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >50% .

Q. How should conflicting pharmacological data (e.g., receptor binding vs. cellular activity) be resolved?

Answer:

  • Assay validation : Compare results across orthogonal assays (e.g., radioligand binding vs. cAMP inhibition for GPCR targets).
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products. For example, methylsulfonyl hydrolysis could generate inactive metabolites .
  • Structural analogs : Test derivatives (e.g., non-fluorinated benzo[d]thiazole) to isolate the fluorinated moiety’s contribution to activity .

Q. What strategies mitigate solubility-related discrepancies in bioavailability studies?

Answer:

  • Polymorph screening : Use DSC and PXRD to identify stable crystalline forms. Amorphous dispersions (e.g., with PVP-VA64) can enhance solubility by 3–5× .
  • Lyophilization : Formulate as a lyophilized powder for reconstitution in controlled buffers (e.g., 10 mM citrate, pH 5.0) .
  • Co-solvent systems : Blend PEG-400 with saline (20–30% v/v) for in vivo administration .

Q. How can researchers validate target engagement in complex biological matrices?

Answer:

  • Click chemistry probes : Introduce alkyne tags into the piperazine ring for pull-down assays (e.g., CuAAC with biotin-azide) .
  • Microscale thermophoresis (MST) : Measure binding affinity (Kd) in cell lysates using fluorescently labeled compound .
  • SPR biosensing : Immobilize the target protein on a CM5 chip to quantify binding kinetics (ka/kd) .

Q. What computational methods are suitable for predicting off-target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina with homology models of related receptors (e.g., histamine H4R) to assess binding poses .
  • Machine learning : Train models on ChEMBL data to predict ADMET profiles, focusing on methylsulfonyl-related hepatotoxicity .
  • MD simulations : Analyze piperazine ring flexibility in aqueous environments to predict metabolite formation .

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